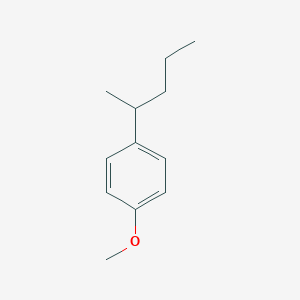

1-Methoxy-4-(1-methylbutyl)benzene

Description

Properties

IUPAC Name |

1-methoxy-4-pentan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-5-10(2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVIPDKKTFEYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 4 1 Methylbutyl Benzene

Strategies for Benzene (B151609) Ring Functionalization

The introduction of substituents onto the benzene ring is a cornerstone of aromatic chemistry. For the synthesis of 1-methoxy-4-(1-methylbutyl)benzene, this involves the attachment of the 1-methylbutyl group to the anisole (B1667542) backbone.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In the context of synthesizing this compound, a two-step approach involving an initial acylation followed by reduction is often preferred to circumvent issues associated with direct alkylation.

A common strategy is the Friedel-Crafts acylation of anisole with pentanoyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). tamu.eduwisc.edu The methoxy (B1213986) group of anisole is an activating group and directs electrophilic substitution primarily to the para position, with some ortho substitution also possible. wisc.edu This reaction forms 4-methoxyvalerophenone (also known as 4-(1-oxopentyl)anisole). The subsequent reduction of the keto group yields the desired 1-methylbutyl side chain. This two-step process is advantageous as it avoids the carbocation rearrangements that can occur during direct alkylation. masterorganicchemistry.com

| Feature | Description |

| Reactants | Anisole, Pentanoyl Chloride (or Pentanoic Anhydride) |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) tamu.eduwisc.edu |

| Primary Product | 4-Methoxyvalerophenone |

| Regioselectivity | Primarily para-substitution due to the directing effect of the methoxy group. wisc.edu |

| Key Advantage | Avoids carbocation rearrangement. masterorganicchemistry.com |

Direct Alkylation Methods

Direct alkylation of anisole with a 1-methylbutyl precursor, such as 2-bromopentane (B28208), via a Friedel-Crafts alkylation reaction presents significant challenges. While seemingly a more direct route, Friedel-Crafts alkylations are notoriously prone to carbocation rearrangements. masterorganicchemistry.comstackexchange.com The secondary carbocation that would form from 2-bromopentane can undergo hydride shifts to form a more stable tertiary carbocation, leading to a mixture of isomeric products rather than the desired this compound. stackexchange.comyoutube.com This lack of control over the product distribution makes direct alkylation a less favorable synthetic strategy for this particular compound. cdnsciencepub.com

Construction of the 1-Methylbutyl Side Chain

Alternative synthetic strategies focus on forming the carbon-carbon bond between the aromatic ring and the pre-formed 1-methylbutyl side chain or constructing the side chain on the aromatic ring through a series of reactions.

Grignard Reagent Based Syntheses

A versatile approach involves the use of a Grignard reagent. In this method, 4-bromoanisole (B123540) is first reacted with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to form 4-methoxyphenylmagnesium bromide. fiveable.mesigmaaldrich.com This Grignard reagent then acts as a potent nucleophile.

The 4-methoxyphenylmagnesium bromide can be reacted with 2-pentanone. This nucleophilic addition reaction forms a tertiary alcohol, 2-(4-methoxyphenyl)pentan-2-ol. Subsequent dehydration of this alcohol would yield an alkene, which could then be hydrogenated. A more direct route from the alcohol would be a reduction (deoxygenation) to furnish the final product, this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Grignard Formation | 4-Bromoanisole, Mg, THF | 4-Methoxyphenylmagnesium bromide fiveable.mesigmaaldrich.com |

| 2 | Nucleophilic Addition | 2-Pentanone | 2-(4-Methoxyphenyl)pentan-2-ol |

| 3 | Deoxygenation | - | This compound |

Carbon-Carbon Coupling Reactions

Modern cross-coupling reactions offer powerful tools for the formation of carbon-carbon bonds. The Suzuki coupling reaction, for instance, could theoretically be employed. libretexts.org This would involve the reaction of 4-methoxyphenylboronic acid with a suitable 1-methylbutyl electrophile, such as 2-bromopentane, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While highly effective for many substrates, the application of Suzuki coupling with secondary alkyl halides can sometimes be challenging.

| Component | Example | Role |

| Aryl Partner | 4-Methoxyphenylboronic acid | Nucleophilic partner |

| Alkyl Partner | 2-Bromopentane | Electrophilic partner |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the coupling |

| Base | e.g., Na₂CO₃, K₃PO₄ | Activates the boronic acid |

Reductive Processes for Alkyl Group Formation

As mentioned in the context of electrophilic aromatic substitution, reductive processes are crucial for converting the ketone intermediate from Friedel-Crafts acylation into the final alkyl side chain. Two of the most common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone to an alkane. wikipedia.orgbyjus.com This method is particularly effective for aryl-alkyl ketones. wikipedia.org However, the strongly acidic conditions can be a limitation if other acid-sensitive functional groups are present in the molecule. byjus.com

The Wolff-Kishner reduction provides a complementary method under basic conditions. wikipedia.orgorganic-chemistry.org The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. nrochemistry.compharmaguideline.com This process also yields the desired alkane, this compound, and is suitable for substrates that are sensitive to strong acids.

| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat wikipedia.orgbyjus.com | Effective for aryl-alkyl ketones. wikipedia.org | Strongly acidic conditions, not suitable for acid-sensitive substrates. byjus.com |

| Wolff-Kishner Reduction | N₂H₄, KOH, high-boiling solvent, heat wikipedia.orgnrochemistry.com | Basic conditions, suitable for acid-sensitive substrates. wikipedia.org | High temperatures required, strongly basic conditions. |

Control of Regioselectivity in Synthetic Pathways

The synthesis of this compound necessitates precise control over the regioselectivity of the reaction to ensure the substituent is introduced at the para position of the anisole ring. The primary method for achieving this is through electrophilic aromatic substitution, particularly the Friedel-Crafts reaction.

The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director. This directing effect is a consequence of the resonance stabilization of the carbocation intermediate, known as the sigma complex or arenium ion, that forms during the substitution. The lone pairs on the oxygen atom of the methoxy group can be delocalized into the benzene ring, which preferentially stabilizes the intermediates where the positive charge is on the carbon atom adjacent to the methoxy group (the ortho and para positions).

In the context of a Friedel-Crafts acylation, which is a common precursor step to the final alkylation, the reaction of anisole with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst leads to the formation of an acylium ion. depaul.edu This electrophile then attacks the electron-rich anisole ring. While both ortho and para products are electronically favored, the para product, 4-methoxyacetophenone, is typically the major product. youtube.com The preference for the para position is often attributed to steric hindrance, where the bulkier acyl group experiences less steric repulsion at the para position compared to the ortho position, which is adjacent to the methoxy group. depaul.eduyoutube.com

Subsequent reduction of the ketone functionality to the corresponding alkane yields the desired this compound. This two-step sequence of acylation followed by reduction is often preferred over direct Friedel-Crafts alkylation because direct alkylation is prone to issues such as polysubstitution and carbocation rearrangements, which can lead to a mixture of products and lower yields of the desired isomer.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst.

In Friedel-Crafts acylation, the choice of solvent can significantly influence the reaction outcome. Solvents like dichloromethane (B109758) or carbon disulfide are commonly used. youtube.comyoutube.com It is imperative that the reaction is conducted under anhydrous conditions, as the Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly reactive towards water. youtube.com The presence of moisture would deactivate the catalyst and inhibit the reaction.

The reaction temperature is another critical factor. Friedel-Crafts reactions are often exothermic, and controlling the temperature is necessary to prevent side reactions and decomposition of the product. youtube.com The reaction is typically initiated at a low temperature, often in an ice bath, and then allowed to warm to room temperature. youtube.com

The molar ratios of the reactants and the catalyst also play a significant role. An excess of the aromatic substrate, anisole, can sometimes be used to favor monosubstitution. The amount of Lewis acid catalyst is also a key parameter to optimize, as it affects the rate of reaction and the potential for side reactions.

The following table summarizes key reaction conditions that can be optimized for the synthesis of a precursor to this compound via Friedel-Crafts acylation of anisole.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane, Carbon Disulfide | Inert solvent that does not react with the catalyst or reactants. youtube.comyoutube.com |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the electrophilic acylium ion. depaul.edutamu.edu |

| Temperature | 0°C to room temperature | Controls the exothermic nature of the reaction and minimizes side products. youtube.com |

| Reactants | Anisole, Acyl Halide/Anhydride | Acylation followed by reduction is preferred over direct alkylation to avoid rearrangements and polyalkylation. depaul.edu |

| Work-up | Aqueous acid | Decomposes the aluminum chloride complex with the ketone product. youtube.comtamu.edu |

Novel Catalytic Systems in Synthesis

While traditional Lewis acids like aluminum chloride are effective for Friedel-Crafts reactions, research into novel catalytic systems aims to improve efficiency, selectivity, and environmental friendliness.

One area of development is the use of solid acid catalysts. These materials, such as zeolites and clays, can offer advantages over homogeneous catalysts like AlCl₃, including easier separation from the reaction mixture, reusability, and potentially higher selectivity.

Another approach involves the use of milder Lewis acids or alternative catalytic systems to reduce the harshness of the reaction conditions. For instance, in related ether synthesis reactions like the Ullmann condensation, the use of copper catalysts in conjunction with ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to accelerate the reaction under more moderate temperatures. researchgate.net While this is for a different type of C-O bond formation, the principle of using ligand-modified metal catalysts to enhance reactivity and selectivity is a key area of modern synthetic chemistry.

Phase transfer catalysis (PTC) represents another innovative approach. In the synthesis of related ethers, multi-site phase transfer catalysts have been shown to be effective in heterogeneous reaction conditions, enhancing the reaction rate and yield. researchgate.net This technique could potentially be adapted for the synthesis of this compound, particularly if starting from a phenolic precursor.

The table below outlines some novel catalytic approaches that could be explored for the synthesis of this compound or its precursors.

| Catalytic System | Description | Potential Advantages |

| Solid Acid Catalysts (e.g., Zeolites) | Heterogeneous catalysts that can replace traditional Lewis acids. | Ease of separation, reusability, potential for shape selectivity. |

| Ligand-Modified Copper Catalysts | Used in Ullmann-type ether syntheses, could be adapted for related transformations. researchgate.net | Milder reaction conditions, enhanced reaction rates. researchgate.net |

| Multi-site Phase Transfer Catalysts (MPTC) | Effective for heterogeneous reactions, facilitating the transfer of reactants between phases. researchgate.net | Increased reaction rates, applicability to heterogeneous systems. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1 Methoxy 4 1 Methylbutyl Benzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in 1-methoxy-4-(1-methylbutyl)benzene, the regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

Mechanistic Analysis of Substituent Directing Effects

The methoxy (B1213986) (-OCH₃) group and the 1-methylbutyl group both influence the position of incoming electrophiles on the benzene (B151609) ring. The methoxy group is a potent activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. organicchemistrytutor.comyoutube.com

The 1-methylbutyl group, a secondary alkyl group, is also an ortho, para-director, but it is considered a weakly activating group. stackexchange.com Its activating nature stems from an inductive effect, where the alkyl group donates electron density through the sigma bond to the aromatic ring, and through hyperconjugation. stackexchange.com

When both a methoxy and an alkyl group are present on a benzene ring, the powerful resonance effect of the methoxy group dominates the directing effect. organicchemistrytutor.com Therefore, in this compound, electrophilic substitution is strongly directed to the positions ortho to the methoxy group (positions 2 and 6). The para position relative to the methoxy group is already occupied by the 1-methylbutyl group.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edu A subsequent deprotonation step restores the aromaticity of the ring. msu.edu For this compound, attack at the ortho position to the methoxy group is favored due to the enhanced stability of the corresponding arenium ion, which includes a resonance structure where the positive charge is delocalized onto the oxygen atom of the methoxy group. organicchemistrytutor.comyoutube.com

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Predicted Major/Minor Product | Rationale |

| Ortho to -OCH₃ (C2, C6) | Major | Strong resonance stabilization of the arenium ion by the methoxy group. |

| Meta to -OCH₃ (C3, C5) | Minor/Trace | Less stable arenium ion compared to ortho and para attack. |

Quantitative Structure-Reactivity Relationships

The methoxy group has a negative Hammett sigma value (σₚ = -0.27), indicating its electron-donating nature and its ability to accelerate the rate of electrophilic aromatic substitution. The 1-methylbutyl group, as a secondary alkyl group, will have a slightly negative sigma value, similar to other alkyl groups, further contributing to the activation of the ring, albeit to a lesser extent than the methoxy group.

Interactive Table: Estimated Substituent Effects on Reactivity

| Substituent | Hammett Constant (σₚ) | Effect on Reactivity |

| -OCH₃ | -0.27 | Strongly Activating |

| -CH(CH₃)C₃H₇ | ~ -0.15 (estimated) | Weakly Activating |

Reactions Involving the Alkyl Side Chain

The 1-methylbutyl side chain of this compound offers another site for chemical modification, distinct from the aromatic ring.

Selective Functionalization of the Butyl Moiety

Achieving selective functionalization of the butyl moiety without altering the aromatic ring or the methoxy group can be challenging. However, certain reagents and conditions can favor reaction at the benzylic position (the carbon atom directly attached to the benzene ring). The benzylic C-H bond is weaker than other C-H bonds in the alkyl chain due to the resonance stabilization of the resulting benzylic radical.

One common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a free-radical chain mechanism and selectively introduces a bromine atom at the benzylic position.

Oxidative Transformations of the Side Chain

The alkyl side chain can undergo oxidative transformations under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions typically lead to the oxidation of the entire alkyl side chain to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. vanderbilt.edu In the case of this compound, this would result in the formation of 4-methoxybenzoic acid.

The mechanism of this oxidation is complex and not fully elucidated but is thought to involve the formation of a benzylic radical intermediate. The presence of the methoxy group, being electron-donating, can further facilitate this oxidation.

Interactive Table: Products of Side Chain Oxidation

| Reagent | Conditions | Major Product |

| KMnO₄, H₂O, heat | Vigorous | 4-Methoxybenzoic acid |

| H₂CrO₄, H₂SO₄, heat | Vigorous | 4-Methoxybenzoic acid |

Cleavage Reactions of the Carbon-Carbon Bonds

The carbon-carbon bonds within the 1-methylbutyl side chain can also be cleaved under certain oxidative conditions. The cleavage of the β-C-C bond in aromatic radical cations has been studied and can be an important pathway in oxidative degradation processes. cmu.edu The formation of a radical cation by electron transfer from the aromatic ring weakens the β-C-C bond, making it susceptible to cleavage. cmu.edu

For this compound, the formation of a radical cation could lead to the cleavage of the bond between the benzylic carbon and the rest of the butyl chain, or other C-C bonds within the chain, depending on the reaction conditions and the specific oxidant used. Enzymatic systems, for instance, are known to catalyze the cleavage of C-C bonds in alkylaromatic compounds. nih.gov Theoretical studies on molecules like toluene (B28343) have also explored the high-energy pathways for C-C bond cleavage. yu.edu.jo

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is a key determinant of the chemical character of this compound. Its primary mode of reaction is cleavage of the ether linkage, a process that can be initiated under acidic conditions.

The most common reaction involving the methoxy group is its cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com Following protonation, a nucleophile, typically the halide ion from the acid, attacks the methyl carbon in an Sₙ2 reaction. This results in the formation of a phenol (B47542) and a methyl halide. libretexts.orgyoutube.com

Specifically for this compound, the reaction with a strong acid like HI would yield 4-(1-methylbutyl)phenol and methyl iodide. The cleavage occurs at the methyl-oxygen bond rather than the aryl-oxygen bond because the sp²-hybridized carbon of the benzene ring is not susceptible to Sₙ2 attack. youtube.com

The general mechanism for the acid-catalyzed cleavage of an aryl alkyl ether can be summarized as follows:

Protonation of the ether oxygen: The ether oxygen is protonated by the strong acid.

Nucleophilic attack: The halide ion attacks the less sterically hindered carbon of the ether. In the case of this compound, this is the methyl carbon.

Product formation: The C-O bond is cleaved, resulting in the formation of a phenol and an alkyl halide.

The reaction is a well-established method for the dealkylation of aryl ethers to their corresponding phenols. numberanalytics.com

Radical Processes and Mechanistic Investigations

Beyond ionic reactions, this compound can also participate in radical processes. These reactions often involve the homolytic cleavage of bonds, which can be initiated by light (photochemistry) or by electron transfer reactions. msu.eduyoutube.comchemistrysteps.com

A significant radical reaction involving anisole (B1667542) derivatives is the electron-transfer-induced reductive demethoxylation. acs.org This process involves the formation of a radical anion, which subsequently undergoes cleavage. This type of reaction provides an alternative pathway to the more common acid-catalyzed cleavage for removing the methoxy group.

Mechanistic investigations into radical-mediated cleavages have shown that the stability of the resulting radical species is a crucial factor. libretexts.org In the context of this compound, the formation of a radical cation on the aromatic ring is a potential key step in certain oxidative reactions. This can lead to subsequent fragmentation or coupling reactions. rsc.org

Comparative Reactivity Studies with Related Anisole Derivatives

The reactivity of this compound can be understood in the context of other related anisole derivatives. The electronic and steric effects of the para-substituent play a significant role in modulating the reactivity of the entire molecule.

The methoxy group is a strong activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. numberanalytics.com However, since the para position is already occupied by the 1-methylbutyl group, electrophilic substitution would primarily occur at the ortho position.

When comparing this compound to other para-substituted anisoles, the nature of the alkyl group influences the reaction rates and product distributions. The 1-methylbutyl group is a branched alkyl group, which can exert a steric effect on reactions occurring at the ortho position or at the methoxy group itself.

For instance, in reactions where the transition state involves the approach of a bulky reagent, the steric hindrance from the 1-methylbutyl group might be more pronounced compared to a smaller, unbranched alkyl group like a methyl or ethyl group.

A summary of the expected relative reactivity in electrophilic aromatic substitution for some anisole derivatives is presented in the table below. This is based on the combined electronic and steric effects of the para-substituent.

| Compound Name | Para-Substituent | Expected Relative Reactivity |

| Anisole | -H | High |

| 4-Methylanisole | -CH₃ | Slightly higher than anisole |

| 4-Ethylanisole | -CH₂CH₃ | Similar to 4-methylanisole |

| This compound | -CH(CH₃)CH₂CH₂CH₃ | Slightly lower than less hindered p-alkylanisoles due to potential steric effects |

This table illustrates the general trend that electron-donating alkyl groups increase the reactivity of the aromatic ring towards electrophiles, while steric bulk can introduce a moderating effect.

Research on Derivatives and Analogs of 1 Methoxy 4 1 Methylbutyl Benzene

Rational Design of Analogs for Targeted Research Applications

The design of analogs of 1-Methoxy-4-(1-methylbutyl)benzene is often guided by the objective of probing specific chemical or biological systems. For instance, in the context of developing new materials or probes, the rational design may focus on introducing functional groups that can interact with light, serve as ligands for metal catalysts, or possess specific surface activities.

A key consideration in the rational design process is the modulation of the compound's lipophilicity, which is significantly influenced by the alkyl side chain. By systematically varying the length and branching of this chain, researchers can fine-tune the compound's solubility in different media and its potential to interact with hydrophobic domains in various systems. Furthermore, the introduction of polar or ionizable groups onto the aromatic ring is a common strategy to impart aqueous solubility or specific binding capabilities.

Computational modeling and quantitative structure-activity relationship (QSAR) studies, while more common in drug discovery, are also valuable tools in the rational design of analogs for chemical applications. These methods can predict how structural modifications will affect properties such as reactivity, stability, and intermolecular interactions, thereby guiding synthetic efforts toward the most promising candidates.

Synthetic Strategies for Diverse Derivatizations

The synthesis of a wide array of analogs of this compound relies on a versatile toolbox of organic reactions. These strategies can be broadly categorized based on the part of the molecule being modified.

The alkyl side chain of this compound offers a prime target for modification. The length of the alkyl chain can be readily altered through various synthetic routes. For example, Friedel-Crafts acylation of anisole (B1667542) with an appropriate acyl halide, followed by reduction of the resulting ketone, can yield a range of linear and branched alkyl chains.

The stereochemistry of the chiral center at the 1-position of the methylbutyl group is a critical aspect of analog design. Enantiomerically pure starting materials or asymmetric synthetic methods can be employed to generate specific stereoisomers. For instance, the use of chiral catalysts in the reduction of a prochiral ketone precursor can lead to the selective formation of either the (R)- or (S)-enantiomer.

| Modification Strategy | Example Reaction | Outcome |

| Chain Elongation | Friedel-Crafts acylation with a longer acyl halide followed by reduction. | Increased lipophilicity and potential for enhanced van der Waals interactions. |

| Introduction of Branching | Use of a branched acyl halide in Friedel-Crafts acylation. | Altered steric profile and potential changes in binding selectivity. |

| Control of Stereochemistry | Asymmetric reduction of a prochiral ketone precursor using a chiral catalyst. | Isolation of specific enantiomers to study stereospecific interactions. |

| Introduction of Unsaturation | Dehydrogenation of the alkyl side chain. | Creation of a more rigid structure and potential for new reactivity. |

This table provides a conceptual overview of modification strategies and is not based on specific experimental data for this compound.

The aromatic ring of this compound is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups. The methoxy (B1213986) group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is already occupied by the alkyl group, substitutions primarily occur at the positions ortho to the methoxy group.

Common modifications include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The electronic nature of the introduced substituent can significantly alter the chemical properties of the molecule. Electron-donating groups, such as additional methoxy or amino groups, can increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially modulating its redox properties. Conversely, electron-withdrawing groups, such as nitro or cyano groups, decrease the ring's electron density, which can impact its reactivity and intermolecular interactions.

| Substituent | Electronic Effect | Potential Impact on Properties |

| -NO2 | Electron-withdrawing | Decreased nucleophilicity of the aromatic ring; potential for use in charge-transfer complexes. |

| -Cl, -Br | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Altered polarity and lipophilicity; potential for further functionalization via cross-coupling reactions. |

| -SO3H | Strongly electron-withdrawing | Increased water solubility; potential for use as a surfactant or in ion-exchange applications. |

| -OH | Electron-donating | Increased polarity; potential for hydrogen bonding; can be a precursor for other functional groups. |

This table illustrates general substituent effects and their potential impact on the properties of an aromatic compound.

The incorporation of heteroatoms, such as nitrogen, sulfur, or phosphorus, into the structure of this compound analogs can lead to significant changes in their chemical and physical properties. For instance, replacing the methoxy group with a thiomethyl group (-SCH3) would alter the compound's polarity and its ability to coordinate with metal ions.

Nitrogen can be introduced into the aromatic ring, converting the benzene (B151609) core into a pyridine (B92270) or other heterocyclic system. This modification would drastically change the electronic distribution and basicity of the molecule, opening up new avenues for its application in catalysis or as a ligand. Furthermore, heteroatoms can be incorporated into the alkyl side chain, for example, by replacing a methylene (B1212753) unit with an oxygen or nitrogen atom, to create ether or amine functionalities, respectively. These changes can impart new properties such as enhanced water solubility and the ability to participate in hydrogen bonding.

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its properties and reactivity. In the context of this compound analogs, SAR studies often focus on correlating structural modifications with changes in physical properties or performance in a particular chemical assay.

For the related class of 4-alkylphenols, studies have shown a clear relationship between the structure of the alkyl chain and their estrogenic activity. Research has demonstrated that the estrogenic activity of 4-alkylphenols tends to increase with the increasing size of the alkyl substituent. nih.gov This suggests that the length and bulk of the alkyl group play a significant role in the interaction with the target receptor. While this compound is an ether and not a phenol (B47542), this finding for a structurally similar class of compounds highlights the importance of the alkyl chain in determining biological or chemical activity.

Systematic studies on a series of 4-alkylanisole derivatives would be necessary to establish a clear SAR for this specific class of compounds. Such studies would involve synthesizing a library of analogs with varied alkyl chain lengths, branching patterns, and aromatic ring substituents and then evaluating their performance in a relevant assay. The data obtained would allow for the development of a predictive model for the design of new analogs with optimized properties.

| Structural Feature | Observed Trend in Related Compounds (4-Alkylphenols) | Hypothesized Impact on this compound Analogs |

| Alkyl Chain Length | Increased estrogenic activity with increased chain length. nih.gov | Potential for enhanced binding to hydrophobic pockets in various systems. |

| Alkyl Chain Branching | Can influence binding affinity and selectivity. | Altered steric hindrance could lead to more specific interactions. |

| Aromatic Ring Substitution | Electronic effects of substituents can modulate activity. | Introduction of polar or charged groups could alter solubility and interaction mechanisms. |

This table presents a conceptual SAR based on findings for a related class of compounds and general chemical principles.

Stereoisomeric Studies and Chiral Synthesis of Analogs

The presence of a chiral center at the 1-position of the methylbutyl group in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-1-Methoxy-4-(1-methylbutyl)benzene. These stereoisomers are non-superimposable mirror images of each other and can exhibit different properties in a chiral environment, such as when interacting with other chiral molecules or with polarized light.

The synthesis of enantiomerically pure or enriched analogs is a significant area of research. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is the use of chiral catalysts. For example, the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst can yield an alcohol with high enantiomeric excess, which can then be converted to the desired chiral alkyl group. The development of catalytic enantioselective methods for the synthesis of chiral building blocks from simple starting materials like anisoles is an active area of research. nih.gov

The study of individual stereoisomers is crucial as they can have distinct activities. In a biological context, for example, one enantiomer might bind strongly to a receptor while the other is inactive. In materials science, the chirality of the molecules can influence their self-assembly into higher-order structures. Therefore, the ability to synthesize and study stereoisomerically pure analogs of this compound is essential for unlocking their full potential.

Advanced Analytical Characterization in 1 Methoxy 4 1 Methylbutyl Benzene Research

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of 1-Methoxy-4-(1-methylbutyl)benzene, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. For analogous compounds like 1-methoxy-4-methylbenzene, characteristic signals would appear for the methoxy (B1213986) group protons, the aromatic protons, and the protons of the alkyl substituent. hmdb.cachemicalbook.com The splitting patterns and integration of these signals would confirm the connectivity of the protons.

¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon skeleton. In a related compound, 1-methoxy-4-methylbenzene, distinct signals are observed for the methoxy carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methyl carbon. hmdb.cachemicalbook.com The chemical shifts in the ¹³C NMR spectrum of this compound would be indicative of the specific carbon environments within the molecule.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, further confirming the structural assignment of this compound.

A search of the Human Metabolome Database for the related compound 1-methoxy-4-methylbenzene reveals experimental ¹H NMR data acquired at 90 MHz in deuterated chloroform (B151607) (CDCl₃) and ¹³C NMR data at 15.09 MHz in the same solvent. hmdb.cahmdb.ca

Table 1: Predicted NMR Data for Related Compounds

| Compound | Spectrum Type | Solvent | Frequency | Data |

|---|---|---|---|---|

| 1-Methoxy-4-methylbenzene | ¹H NMR | CDCl₃ | 90 MHz | Experimental data available hmdb.ca |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. For the similar compound 1-methoxy-4-methyl-2-(1-methylethyl)benzene, key absorbances would include C-H stretching vibrations from the alkyl groups and the aromatic ring, C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations from the methoxy group. nist.gov The National Institute of Standards and Technology (NIST) provides IR spectral data for the related compound p-isopropylanisole. nist.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of volatile compounds like this compound. The mass spectrum of the related compound 1-methoxy-4-(1-methylpropyl)benzene, available in the NIST database, shows a specific fragmentation pattern that can be used for its identification. nist.gov The molecular weight of this compound is 178.27 g/mol . scbt.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For instance, HRMS data for a different but structurally related compound was reported as having a calculated mass and a found mass, demonstrating the precision of this technique. rsc.org

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Technique | Molecular Formula | Molecular Weight ( g/mol ) | Database |

|---|---|---|---|---|

| 1-Methoxy-4-(1-methylpropyl)benzene | MS (electron ionization) | C₁₁H₁₆O | 164.2441 | NIST nist.gov |

Chromatographic Methodologies for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds. A reverse-phase HPLC method can be developed for the analysis of aromatic compounds. For example, a method for separating 1-methoxy-4-methylbenzene uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The development of a robust HPLC method for this compound would involve optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve efficient separation and accurate quantification. wu.ac.th

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook contains GC data for several related methoxybenzene derivatives, including 1-methoxy-4-methylbenzene and 1-methoxy-4-(1-methylpropyl)benzene, which can serve as a reference for developing a GC method. nist.govnist.gov The method would typically involve a capillary column with a non-polar or medium-polarity stationary phase and temperature programming to ensure good resolution of the analyte from any impurities. The retention time of the compound under specific GC conditions is a key parameter for its identification.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxy-4-methylbenzene |

| 1-methoxy-4-methyl-2-(1-methylethyl)benzene |

| p-isopropylanisole |

| 1-methoxy-4-(1-methylpropyl)benzene |

| acetonitrile |

| phosphoric acid |

Preparative-Scale Separation Techniques

In the synthesis of this compound, the formation of positional isomers (e.g., 1-Methoxy-2-(1-methylbutyl)benzene and 1-Methoxy-3-(1-methylbutyl)benzene) is a common challenge due to the directing effects of the methoxy group on the benzene (B151609) ring. The separation of these closely related compounds, which often possess very similar physical properties, necessitates high-resolution preparative-scale chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Preparative Gas Chromatography (Prep-GC) are the primary methods employed for isolating pure isomers in quantities sufficient for further research.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For the separation of aromatic positional isomers like those of methoxy-methylbutylbenzene, reversed-phase chromatography is frequently utilized.

The selection of the stationary phase is critical for achieving optimal separation. While standard C8 or C18 columns can be effective, specialized stationary phases, such as those with phenyl-based ligands, can offer enhanced selectivity for aromatic compounds through π-π interactions. rsc.org The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The optimization of the mobile phase composition, flow rate, and column temperature is essential for maximizing resolution and throughput.

Below is an illustrative data table showcasing a hypothetical Prep-HPLC separation of this compound from its positional isomers. The data is based on typical separation parameters for similar aromatic isomers and serves to exemplify the methodology.

| Parameter | Value |

| Instrument | Preparative HPLC System |

| Column | Phenyl-Hexyl, 10 µm, 21.2 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 10 mg/mL in Mobile Phase B |

| Hypothetical Retention Time (this compound) | 15.2 min |

| Hypothetical Retention Time (1-Methoxy-3-(1-methylbutyl)benzene) | 14.5 min |

| Hypothetical Retention Time (1-Methoxy-2-(1-methylbutyl)benzene) | 13.8 min |

Preparative Gas Chromatography (Prep-GC)

For volatile and thermally stable compounds like this compound, Prep-GC is a highly effective purification technique. This method separates components of a mixture based on their boiling points and interactions with the stationary phase. The vaporized sample is transported through a column by an inert carrier gas (e.g., helium or nitrogen).

The choice of the column's stationary phase is paramount for separating isomers. Non-polar stationary phases, such as those based on polydimethylsiloxane, separate compounds primarily by their boiling points. For enhanced selectivity towards aromatic isomers, more polar stationary phases containing phenyl or cyanopropyl groups can be employed. The efficiency of the separation is also dependent on column length, diameter, film thickness, and the temperature program.

An illustrative data table for a hypothetical Prep-GC separation is presented below. The parameters are representative of those used for the separation of C5-alkyl substituted anisole (B1667542) isomers.

| Parameter | Value |

| Instrument | Preparative Gas Chromatograph |

| Column | 5% Phenyl Polydimethylsiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 10 mL/min |

| Injector Temperature | 250 °C |

| Temperature Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |

| Detector | Thermal Conductivity Detector (TCD) |

| Injection Volume | 10 µL (splitless) |

| Hypothetical Retention Time (this compound) | 18.5 min |

| Hypothetical Retention Time (1-Methoxy-3-(1-methylbutyl)benzene) | 18.1 min |

| Hypothetical Retention Time (1-Methoxy-2-(1-methylbutyl)benzene) | 17.6 min |

Advanced Structural Characterization Methods (e.g., X-ray Diffraction if applicable)

While techniques like NMR and mass spectrometry provide crucial information about the connectivity of atoms in a molecule, X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.org This includes bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.

Applicability of X-ray Diffraction to this compound

A significant challenge in the structural analysis of this compound by single-crystal X-ray diffraction is that the compound is a liquid at room temperature. Therefore, direct crystallization of the neat compound under ambient conditions is not feasible. To overcome this, several approaches can be considered:

Low-Temperature Crystallography: The compound could be cooled until it solidifies, and if a suitable single crystal can be grown from the melt, it could be analyzed at low temperatures.

Co-crystallization: Forming a co-crystal with another molecule (a co-former) that induces a stable crystalline lattice is a common strategy for liquid compounds.

Synthesis of a Crystalline Derivative: A chemically modified version of the molecule that is a solid at room temperature can be synthesized and its crystal structure determined. The structural information from the derivative can then be used to infer the conformation of the parent compound. For example, introducing a functional group capable of strong intermolecular interactions, such as a carboxylic acid or an amide, could facilitate crystallization.

Hypothetical X-ray Diffraction Data for a Crystalline Derivative

Assuming a suitable crystalline derivative of this compound, such as a benzoic acid derivative, has been synthesized, the following table illustrates the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The values presented are hypothetical and are based on data for similar substituted aromatic compounds.

| Parameter | Hypothetical Value for a Derivative |

| Chemical Formula | C19H22O3 |

| Formula Weight | 298.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1530 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.29 g/cm³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| R-factor (Final) | 0.045 |

The data from such an analysis would provide precise measurements of the bond lengths and angles within the aromatic ring and the alkyl substituent, as well as the conformation of the 1-methylbutyl group relative to the methoxybenzene moiety. This information is invaluable for understanding steric and electronic effects within the molecule and for computational modeling studies.

Theoretical and Computational Investigations of 1 Methoxy 4 1 Methylbutyl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and properties of 1-Methoxy-4-(1-methylbutyl)benzene. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the resulting chemical behavior.

The reactivity of an aromatic compound is largely dictated by the nature of its substituents. In this compound, the methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the 1-methylbutyl group is a weakly activating alkyl group that also directs electrophilic substitution to the ortho and para positions.

DFT calculations on similar molecules, such as anisole (B1667542), have shown that the presence of an oxygen-rich substituent leads to a preference for transmethylation at the ortho- and para-positions due to their large electronegativity. rsc.org The inductive effect of substituents, which is the withdrawal or donation of electrons through sigma bonds, also plays a role in reactivity. libretexts.org For this compound, both substituents are electron-donating, thus activating the ring towards electrophilic substitution more than benzene itself. libretexts.org

Theoretical studies on the chemical reactivity of trivalent phosphorus derivatives towards polyhaloalkanes have demonstrated the utility of DFT in predicting nucleophilic and electrophilic behaviors based on reactivity indices and HOMO-LUMO gaps. nih.gov A similar approach for this compound would likely indicate its nucleophilic character at the ortho and para positions of the benzene ring.

Table 1: Predicted Reactivity Parameters from DFT (Hypothetical)

| Parameter | Predicted Value/Trend | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability, enhancing reactivity towards electrophiles. |

| LUMO Energy | Relatively Low | Suggests susceptibility to nucleophilic attack under certain conditions, though less likely than electrophilic attack. |

| HOMO-LUMO Gap | Moderate | A smaller gap generally correlates with higher reactivity. |

| Electron Density | Highest at ortho/para carbons | Predicts these sites as the most probable for electrophilic substitution. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red) localized around the oxygen atom of the methoxy group and above the π-system of the aromatic ring. These regions indicate electron-rich areas that are attractive to electrophiles. The area around the oxygen atom would be the most likely site for protonation or interaction with Lewis acids.

Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms. The aromatic protons, particularly those ortho and meta to the electron-donating groups, would exhibit a less positive potential compared to the protons of an unsubstituted benzene molecule, reflecting the increased electron density in the ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses a rotatable 1-methylbutyl group, MD simulations are crucial for exploring its conformational space and understanding the dynamics of its structure.

The 1-methylbutyl side chain can adopt various conformations due to rotation around its single bonds. MD simulations can reveal the most stable (lowest energy) conformations and the energy barriers between them. This information is important as the conformation of the molecule can influence its physical properties and how it interacts with other molecules.

Studies on substituted benzenes have shown that intermolecular dynamics, including collisions and caging effects, are influenced by the nature of the substituents. acs.org The aromatic character of this compound would lead to strong electrostatic interactions. acs.org All-atom MD simulations of benzene-water mixtures have highlighted the role of π-π interactions in the aggregation of benzene molecules. rsc.org Similar interactions would be at play for this compound in various environments.

Table 2: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Expected Behavior from MD Simulations |

| C(ring)-C(α)-C(β)-C(γ) | Rotation around the first bond of the alkyl chain | Multiple low-energy staggered conformations are expected. |

| C(α)-C(β)-C(γ)-C(δ) | Rotation around the second bond of the alkyl chain | Further conformational diversity, influenced by steric hindrance. |

| C(ring)-O-C(methyl)-H | Rotation of the methoxy group | The methoxy group is likely to prefer a planar orientation with the benzene ring to maximize resonance, but thermal fluctuations will allow for out-of-plane rotations. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, including reactants, products, intermediates, and transition states. For this compound, this approach can predict the most likely pathways for reactions such as electrophilic aromatic substitution.

For instance, in a nitration reaction, computational modeling could be used to compare the energy barriers for attack at the different positions on the aromatic ring. The transition state for the formation of the sigma complex (Wheland intermediate) would be located and its energy calculated. It is expected that the energy barriers for attack at the positions ortho and para to the methoxy group would be significantly lower than for the meta position, in line with the known directing effects of this group.

Studies on the decomposition of anisole have utilized DFT to investigate the mechanism and energy barriers of transmethylation, revealing that the presence of a catalyst significantly lowers the activation energy. rsc.org Similarly, computational studies on the conversion of anisole over zeolites have proposed detailed bimolecular reaction pathways. ou.edu These types of models could be adapted to predict the behavior of this compound in similar catalytic processes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. By developing mathematical models, QSPR can predict properties for new or untested compounds.

For this compound, QSPR models could be developed to predict a range of chemical parameters. These models are typically built using a set of "descriptors" that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.

QSPR models have been successfully developed for thermodynamic properties of ethers, including boiling points and enthalpies of vaporization, by considering the most probable molecular conformers. acs.orgnih.gov The descriptors used in such models can be calculated from molecular mechanics or quantum chemical methods. nih.gov For volatile organic compounds, including ethers, QSPR models have also been used to predict partition coefficients, which are important in understanding their environmental fate and biological distribution. mdpi.com

Table 3: Examples of Descriptors for QSPR Modeling of this compound

| Descriptor Type | Example | Property Correlated With |

| Topological | Wiener Index, Connectivity Indices | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |

| Electronic | Dipole Moment, Polarizability | Dielectric Constant, Refractive Index |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, Ionization Potential |

In Silico Approaches to Synthetic Route Design

In silico methods are increasingly being used to design and optimize synthetic routes for chemical compounds. These approaches can involve retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors, and the prediction of reaction outcomes and yields.

For this compound, a plausible synthetic route that could be identified through in silico analysis is the Friedel-Crafts alkylation of anisole. Computational tools could help in selecting the appropriate alkylating agent (e.g., a 1-methylbutyl halide or alcohol) and catalyst (a Lewis acid like AlCl3 or a solid acid catalyst). The software could also predict potential side products, such as isomers resulting from alkylation at the ortho position or from carbocation rearrangements of the alkylating agent.

Furthermore, computational chemistry can be used to predict the feasibility of different synthetic strategies. For example, quantum-chemical calculations have been used to predict the selectivity of electrophilic substitution in phenols, which can guide the synthesis of derivatives. mdpi.com Similarly, in silico studies can aid in the design of novel compounds and predict their biological activities, as demonstrated in the development of thiazolidine (B150603) derivatives. mdpi.com

Environmental Fate and Biodegradation Research of 1 Methoxy 4 1 Methylbutyl Benzene

Environmental Distribution and Transport Processes

The environmental distribution and transport of 1-Methoxy-4-(1-methylbutyl)benzene are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. As a substituted anisole (B1667542), it is expected to have a notable presence in various environmental compartments.

Phototransformation Pathways in Various Media

For a structurally similar compound, 1,2-Dimethoxy-4-(3-methylbutyl)benzene, the predicted atmospheric hydroxylation rate is 1.66e-11 cm³/molecule-sec. epa.gov This suggests that reaction with hydroxyl radicals is a potential degradation pathway in the atmosphere.

Hydrolytic Degradation Studies

Specific hydrolytic degradation studies for this compound have not been documented. However, the core structure contains an ether linkage, which is generally resistant to hydrolysis under neutral pH conditions at ambient temperatures. Studies on anisole, the parent compound of this class, have shown that cleavage of the ether bond to form a phenol (B47542) and an alcohol typically requires strong acidic conditions and elevated temperatures. Therefore, hydrolytic degradation of this compound is expected to be a slow process under typical environmental conditions and is not considered a primary degradation pathway.

Adsorption and Desorption Behavior in Environmental Matrices

The adsorption and desorption behavior of this compound in soil and sediment is a key factor in its environmental mobility and bioavailability. Compounds with similar structures, particularly those with alkyl chains, tend to be hydrophobic and exhibit a preference for partitioning into organic matter in soil and sediment.

Predictive data for the structurally similar compound 1,2-Dimethoxy-4-(3-methylbutyl)benzene indicates a Soil Adsorption Coefficient (Koc) of 1.17e+3 L/kg. epa.gov This relatively high Koc value suggests that this compound is likely to have low mobility in soil and will tend to adsorb to soil and sediment particles. This adsorption would reduce its concentration in the aqueous phase and limit its transport to groundwater. The bioconcentration factor for 1,2-Dimethoxy-4-(3-methylbutyl)benzene is predicted to be 170 L/kg, further indicating a tendency to accumulate in organic matrices. epa.gov

Predicted Environmental Fate Parameters for a Structurally Similar Compound

| Parameter | Predicted Value | Environmental Compartment | Implication for this compound |

| Soil Adsorption Coefficient (Koc) | 1.17e+3 L/kg | Soil/Sediment | Low mobility, likely to be sorbed to organic matter. |

| Bioconcentration Factor | 170 L/kg | Biota | Potential for bioaccumulation in aquatic organisms. |

| Atmospheric Hydroxylation Rate | 1.66e-11 cm³/molecule-sec | Atmosphere | Degradation by reaction with hydroxyl radicals is expected. |

Data based on predictions for 1,2-Dimethoxy-4-(3-methylbutyl)benzene epa.gov

Microbial Biodegradation Mechanisms

Microbial activity is anticipated to be a significant factor in the ultimate fate of this compound in the environment. The structural components, an aromatic ring and an alkyl chain, are known to be susceptible to microbial attack under certain conditions.

Aerobic and Anaerobic Degradation Studies

While specific studies on the aerobic and anaerobic degradation of this compound are absent from the scientific literature, research on analogous compounds provides valuable insights. The biodegradation of benzene (B151609) and other aromatic hydrocarbons has been extensively studied. nih.govnih.gov Generally, aerobic degradation is more rapid and complete than anaerobic degradation. nih.gov

For the related compound 1,2-Dimethoxy-4-(3-methylbutyl)benzene, the predicted biodegradation half-life is approximately 4.37 days, though the specific conditions (aerobic or anaerobic) for this prediction are not specified. epa.gov

Studies on other alkylated aromatic compounds have shown that the presence of an alkyl chain can influence the rate and pathway of biodegradation. The degradation of benzene under anaerobic conditions is known to be a slow process. nih.gov It is plausible that the degradation of this compound would also be more efficient under aerobic conditions.

Identification of Microbial Enzymes and Pathways Involved

The specific microbial enzymes and metabolic pathways for the degradation of this compound have not been identified. However, based on the degradation of other aromatic compounds, several potential pathways can be hypothesized.

Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes, leading to the formation of catechol or substituted catechols. These intermediates are then subject to ring cleavage, followed by further degradation to central metabolic intermediates. The alkyl side chain could also be a point of initial oxidation.

Anaerobic degradation of aromatic compounds is more complex. The initial activation of the stable benzene ring is a critical and often rate-limiting step. nih.gov For benzene itself, proposed activation mechanisms include carboxylation, hydroxylation, and methylation. nih.gov It is conceivable that similar enzymatic strategies could be employed by microorganisms to initiate the degradation of this compound under anoxic conditions, likely leading to the formation of benzoyl-CoA or a substituted analogue as a central intermediate. nih.gov

Metabolic Intermediates in Biodegradation

Direct research on the biodegradation of this compound and its specific metabolic intermediates is not extensively documented in publicly available scientific literature. However, based on the known metabolic pathways of structurally similar compounds, such as other alkylated anisoles and alkylbenzenes, a putative biodegradation pathway can be proposed. The microbial degradation of this compound is expected to proceed through a series of enzymatic reactions, primarily involving oxidation and cleavage of the ether bond and the alkyl side chain.

The initial steps in the microbial degradation of aromatic ethers often involve the cleavage of the ether bond. For methoxy-substituted aromatic compounds, this typically occurs via O-demethylation, a reaction catalyzed by monooxygenase enzymes. This process would convert this compound into 4-(1-methylbutyl)phenol and formaldehyde. The resulting phenol is a common intermediate in the degradation of many aromatic compounds and is more susceptible to further microbial attack.

Alternatively, or concurrently, the alkyl side chain can be a target for initial oxidation. The 1-methylbutyl group, being a branched alkyl chain, may undergo oxidation at various positions. A common pathway for alkylbenzene degradation is the oxidation of the benzylic carbon, followed by further oxidation to a carboxylic acid. However, in the case of the 1-methylbutyl group, initial oxidation could also occur at the terminal methyl group or other positions on the alkyl chain.

Following the initial oxidative steps, the resulting intermediates are expected to undergo further degradation. The phenolic intermediate, 4-(1-methylbutyl)phenol, would likely undergo hydroxylation of the aromatic ring to form a catechol or a hydroquinone (B1673460) derivative. These dihydroxybenzenes are key intermediates that can then undergo ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways, such as the Krebs cycle.

The table below outlines the proposed metabolic intermediates in the biodegradation of this compound, based on established microbial metabolic pathways for related compounds.

| Proposed Intermediate | Chemical Formula | Precursor Compound | Enzymatic Reaction | Metabolic Pathway |

| 4-(1-Methylbutyl)phenol | C₁₁H₁₆O | This compound | O-demethylation | Ether cleavage |

| 4-(1-Methylbutyl)catechol | C₁₁H₁₆O₂ | 4-(1-Methylbutyl)phenol | Aromatic hydroxylation | Aromatic ring activation |

| Carboxylic acid derivatives | Variable | Oxidation of the alkyl chain | Alkyl chain oxidation | Side-chain degradation |

| Aliphatic dicarboxylic acids | Variable | Ring cleavage of catechol intermediate | Ring cleavage | Aromatic ring fission |

It is important to note that the actual metabolic pathway and the specific intermediates formed can vary depending on the microbial species involved and the environmental conditions. Further experimental studies are required to definitively identify the metabolic intermediates in the biodegradation of this compound.

Environmental Monitoring Techniques for Detection and Quantification

The detection and quantification of this compound in environmental matrices such as water, soil, and air are crucial for assessing its environmental fate and potential impact. Due to its likely volatile to semi-volatile nature and aromatic structure, standard analytical techniques used for the analysis of fragrance compounds and other volatile organic compounds (VOCs) are applicable. researchgate.netrsc.orgicm.edu.pl The primary methods for its detection and quantification are gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). icm.edu.plsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex environmental samples. gcms.cznih.gov For the analysis of this compound, a sample pre-concentration step is often necessary to achieve the required sensitivity for trace-level detection. icm.edu.pl

Sample preparation techniques such as solid-phase microextraction (SPME) and purge-and-trap are commonly employed for water samples. researchgate.net For soil and sediment samples, solvent extraction followed by cleanup steps may be required. The choice of the stationary phase in the GC column is critical for achieving good separation from other interfering compounds. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane-based stationary phase, is typically suitable for this type of analyte. nih.gov The mass spectrometer provides definitive identification based on the unique mass spectrum of the compound and its fragmentation pattern, while quantification is achieved by comparing the peak area of the target compound to that of a known standard. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable technique for the analysis of this compound, particularly for its less volatile degradation products or when derivatization is employed. sigmaaldrich.comsielc.comscribd.com Reversed-phase HPLC with a C18 or C8 column is the most common mode of separation for non-polar to moderately polar organic compounds. sielc.comspectralabsci.com

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comspectralabsci.com Detection can be achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

The following table summarizes the key aspects of the environmental monitoring techniques for this compound.

| Analytical Technique | Principle | Sample Preparation | Typical Column/Stationary Phase | Detector | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based identification and quantification. gcms.cz | Solid-Phase Microextraction (SPME), Purge-and-Trap, Solvent Extraction. researchgate.neticm.edu.pl | Non-polar (e.g., DB-5ms) or medium-polarity (e.g., DB-17ms) capillary column. nih.gov | Mass Spectrometer (MS). gcms.cz | High sensitivity, high selectivity, definitive identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. sigmaaldrich.com | Direct injection (for water), Solvent Extraction. | Reversed-phase C18 or C8. sielc.comspectralabsci.com | UV Detector, Mass Spectrometer (MS). nih.gov | Suitable for less volatile compounds, versatile detection options. |

The selection of the most appropriate analytical method depends on the specific environmental matrix, the expected concentration range of the analyte, and the required level of sensitivity and selectivity. Method validation, including the determination of detection limits, quantification limits, accuracy, and precision, is essential for reliable environmental monitoring. env.go.jp

Advanced Applications of 1 Methoxy 4 1 Methylbutyl Benzene in Chemical Industry Research

Role as a Chemical Building Block and Intermediate in Advanced Syntheses

1-Methoxy-4-(1-methylbutyl)benzene serves as a foundational molecule in the synthesis of more complex chemical structures. Its aromatic ring, methoxy (B1213986) group, and alkyl substituent provide multiple reaction sites for a variety of organic transformations. This makes it a valuable, albeit specialized, intermediate in several areas of chemical research.

Precursor in Specialized Organic Synthesis Research

In the field of organic synthesis, this compound is recognized for its utility in creating alkylphenols that may exhibit biological activity. chemicalbook.com The core structure of the compound, featuring a substituted benzene (B151609) ring, is a common motif in many biologically active molecules. While detailed research on this specific compound is limited, related methoxybenzene derivatives have been investigated for their potential in pharmaceutical development. ontosight.ai For instance, compounds with similar structural elements have been explored for their potential anticancer and antimicrobial properties. ontosight.ai The synthesis of such derivatives often involves multi-step processes where the initial benzene compound is modified through reactions like cycloadditions and cross-coupling. ontosight.ai

Intermediate in Agrochemical Development Research

The development of new agrochemicals is an area where anisole (B1667542) derivatives have shown potential. While direct research on the application of this compound in this field is not widely published, the structural class to which it belongs is of interest. For example, related compounds such as Benzene, 1-methoxy-4-(1-(1-methylethyl)cyclopropyl)- have been identified as having potential applications in the development of agrochemicals. ontosight.ai The synthesis of such complex molecules can be achieved through various organic reactions, including alkylation and Friedel-Crafts acylation, followed by reduction steps. ontosight.ai The broader field of agrochemical synthesis is increasingly employing biocatalysis, using enzymes and microorganisms to create pesticides and their precursors, some of which may be structurally related to this compound. researchgate.net

Application in Novel Material Science Research

In the realm of material science, aromatic compounds are fundamental building blocks for a wide range of polymers and novel materials. While specific applications of this compound in this area are not extensively documented, its potential can be inferred from research on similar molecules. For instance, derivatives of methoxybenzene are of interest in materials science due to their unique structural features and the potential for chemical modification. ontosight.aiontosight.ai The benzene ring provides rigidity, while the other functional groups can be tailored to achieve desired physical and chemical properties in the final material.

Contributions to Flavor and Fragrance Chemistry Research

The flavor and fragrance industry frequently utilizes anisole derivatives for their characteristic scents. For example, 1-Methoxy-4-methylbenzene, a related compound, is described as having a strong floral odor and is used as a flavor and fragrance agent. haz-map.comfoodb.ca It is also a starting material for the preparation of p-anisaldehyde, another important fragrance component. haz-map.com However, it is important to note that not all anisole derivatives are suitable for this purpose. In the case of 1-Methoxy-4-(1-methylpropyl)benzene (a close structural isomer), it is explicitly stated to be "not for fragrance use" and "not for flavor use". thegoodscentscompany.com This highlights the high degree of specificity in structure-odor relationships within this class of compounds.

Emerging Research Areas and Future Directions for Industrial Applications

While the current documented applications of this compound are centered on its role as a chemical intermediate, its potential for future industrial applications lies in the exploration of its derivatives. The biological activity of alkylphenols synthesized from this compound suggests a potential avenue for research in medicinal chemistry and drug discovery. chemicalbook.com Further investigation into the specific properties of polymers and other materials that could be synthesized using this compound as a monomer or modifying agent could open up new applications in material science. As with many specialized chemical intermediates, its future utility will be driven by the specific needs of the chemical industry for molecules with its particular substitution pattern and reactivity.

Q & A

Q. What are the recommended synthetic protocols for 1-Methoxy-4-(1-methylbutyl)benzene, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of alkyl-substituted methoxybenzene derivatives often involves catalytic oxidation or coupling reactions. For example, 1-methoxy-4-(1-methylethyl)benzene (a structural analog) is synthesized via oxidation using N-hydroxyphthalimide (NHPI) as a catalyst under oxygenated conditions. Key parameters include:

- Catalyst loading : 10 mol% NHPI yields 73 mol% hydroperoxide at 60°C in acetonitrile .

- Temperature : Higher temperatures (e.g., 120°C) with NHPI/Cu(II) systems shift selectivity toward ketone formation (68–75% selectivity, 11% yield) due to altered radical pathways .

- Solvent choice : Polar aprotic solvents like acetonitrile enhance reaction efficiency compared to nonpolar alternatives.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR spectroscopy : H and C NMR are critical for confirming substituent positions. For example, allyl or propenyl groups in similar compounds show distinct olefinic proton signals (δ 5.0–6.5 ppm) and coupling patterns .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 174.24 g/mol for related compounds) and fragmentation patterns .

- GC-MS : Used in flavor studies to identify volatile derivatives, though column selection must account for polarity to avoid co-elution artifacts .